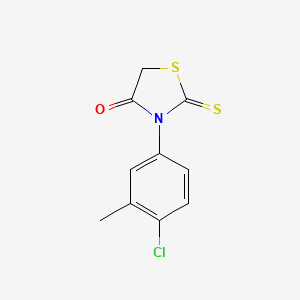
Rhodanine, 3-(4-chloro-m-tolyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rhodanine, 3-(4-chloro-m-tolyl)-: is a heterocyclic compound that belongs to the rhodanine family. Rhodanine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound features a thiazolidine ring with a 4-chloro-m-tolyl substituent, which contributes to its unique chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Rhodanine, 3-(4-chloro-m-tolyl)- typically involves the reaction of 4-chloro-m-tolyl isothiocyanate with chloroacetic acid in the presence of a base. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the rhodanine ring. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like copper sulfate and sodium ascorbate .
Industrial Production Methods: Industrial production of Rhodanine, 3-(4-chloro-m-tolyl)- follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions: Rhodanine, 3-(4-chloro-m-tolyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chloro-m-tolyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted rhodanine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activity, particularly against breast and colon cancer cell lines.
Industry: Utilized in the development of new materials with specific properties, such as dyes and pigments
Wirkmechanismus
The mechanism of action of Rhodanine, 3-(4-chloro-m-tolyl)- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, its anticancer activity is attributed to the induction of apoptosis in cancer cells through the activation of caspases and the inhibition of cell proliferation pathways .
Vergleich Mit ähnlichen Verbindungen
Rhodanine: The parent compound with a similar thiazolidine ring structure.
Rhodanine-3-acetic acid: A derivative with an acetic acid substituent, known for its antimicrobial activity.
Quinoline-linked rhodanine: A hybrid compound with enhanced anticancer properties.
Uniqueness: Rhodanine, 3-(4-chloro-m-tolyl)- stands out due to its specific 4-chloro-m-tolyl substituent, which imparts unique chemical and biological properties. This makes it a valuable compound for targeted therapeutic applications and the development of new drugs .
Eigenschaften
CAS-Nummer |
21494-77-9 |
|---|---|
Molekularformel |
C10H8ClNOS2 |
Molekulargewicht |
257.8 g/mol |
IUPAC-Name |
3-(4-chloro-3-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C10H8ClNOS2/c1-6-4-7(2-3-8(6)11)12-9(13)5-15-10(12)14/h2-4H,5H2,1H3 |
InChI-Schlüssel |
HEUTWZDTCCHZCT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)N2C(=O)CSC2=S)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



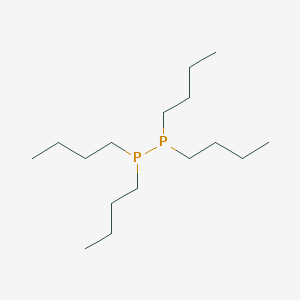
![(3,5,7,9,11,13,15-Heptacyclopentyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl)oxy-dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silane](/img/structure/B13741039.png)
![1-Methoxy-4-[4-(2-sulfosulfanylethylamino)butyl]benzene](/img/structure/B13741048.png)
![4-[7-[5-(diethylazaniumyl)pentan-2-yloxycarbonyl]-9-oxofluorene-2-carbonyl]oxypentyl-diethylazanium;dichloride](/img/structure/B13741052.png)
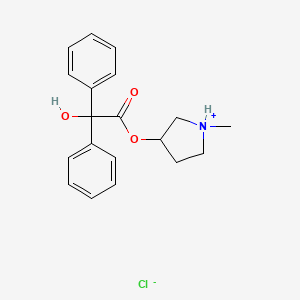
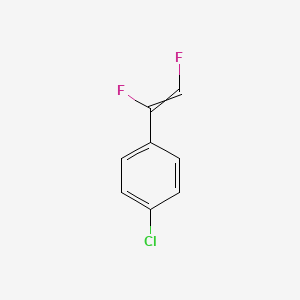
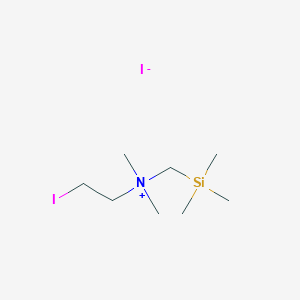
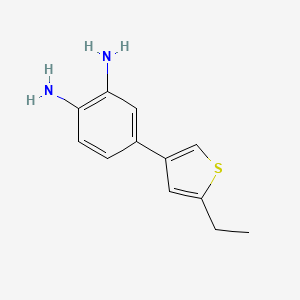
![1-azabicyclo[2.2.2]octan-3-yl 2-tert-butyl-2-hydroxy-5-methylhex-5-en-3-ynoate](/img/structure/B13741083.png)
![N,N'-bis[bis(aziridin-1-yl)phosphinothioyl]octane-1,8-diamine](/img/structure/B13741085.png)

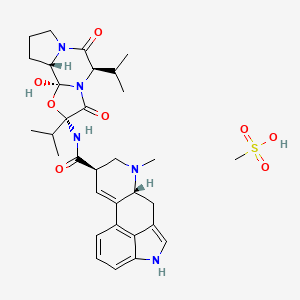
![Naphtho[1,2-d]thiazolium, 1-(3-sulfopropyl)-2-[2-[[1-(3-sulfopropyl)naphtho[1,2-d]thiazol-2(1H)-ylidene]methyl]-1-butenyl]-, inner salt](/img/structure/B13741104.png)
